3-(2,5-dimethyl-3-thienyl)-1H-pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

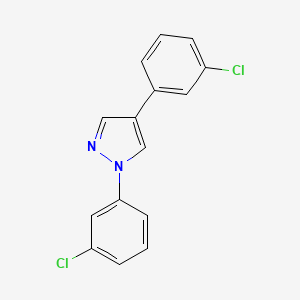

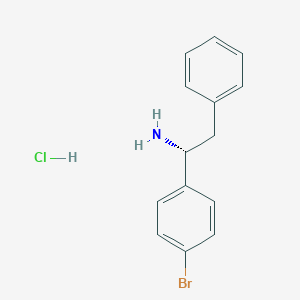

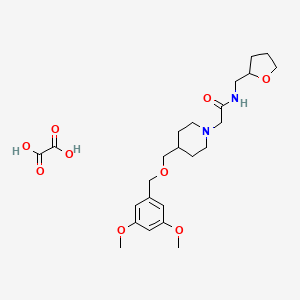

The compound “3-(2,5-dimethyl-3-thienyl)-1H-pyrazole” seems to be a derivative of the thiophene and pyrazole families . Thiophene is a heterocyclic compound with the formula C4H4S. Consisting of a flat five-membered ring, it is aromatic as indicated by its extensive substitution reactions. Pyrazole refers to a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, related compounds have been synthesized through various methods. For instance, 2,5-dimethyl-3-thienyl chalcones have been synthesized by Claisen–Schmidt condensation of 3-acetyl-2,5-dimethyl furon and substituted benzaldehydes . Another example is the condensation of (3Z)-3-[1-(2,5-dimethyl-3-thienyl)ethylidene]-4-isopropylidene-2,5-furandione with aromatic diamines .

Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from its name. It likely contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. Attached to this ring are two methyl groups at the 2 and 5 positions. The 3 position of the thiophene ring is likely connected to a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms .

Wissenschaftliche Forschungsanwendungen

Photovoltaic Device Applications

The synthesis of thieno[3,4-b]pyrazine-based monomers, including variants related to the 3-(2,5-dimethyl-3-thienyl)-1H-pyrazole structure, has been explored for use in photovoltaic devices. These monomers have been copolymerized with donor segments to create donor−acceptor copolymers, demonstrating significant potential in photovoltaic applications due to their favorable optical properties, electrochemical behavior, and energy levels. Such advances highlight the role of these compounds in enhancing the efficiency and effectiveness of solar cells (Zhou et al., 2010).

Antioxidant Potential

Research on new heterocyclic compounds containing pyrazole, thiazole, and pyridine moieties, related to the this compound, has shown promising antioxidant activities. These activities were evaluated through DPPH scavenging assays, revealing significant potential for these compounds as antioxidants. The study underscores the importance of these compounds in developing treatments and interventions targeting oxidative stress-related diseases (Kaddouri et al., 2020).

Photocatalytic and Optical Activities

Compounds based on 3,5-dimethyl pyrazole ligands have been synthesized and shown to be effective precursors for the shape-controlled growth of CdS nanocrystals. These nanocrystals exhibit excellent optical and photocatalytic activities, useful for the degradation of dyes under visible light. This research indicates the potential of these compounds in environmental cleanup and the development of efficient photocatalysts (Mondal et al., 2015).

Zukünftige Richtungen

While specific future directions for “3-(2,5-dimethyl-3-thienyl)-1H-pyrazole” were not found, related compounds have shown promise in various applications. For example, multicolor photochromic crystals have been prepared by mixing bis(3-thienyl)ethene, bis(4-thiazolyl)ethene, and bis(4-oxazolyl)ethene derivatives .

Eigenschaften

IUPAC Name |

5-(2,5-dimethylthiophen-3-yl)-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-6-5-8(7(2)12-6)9-3-4-10-11-9/h3-5H,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIVURMHHAGJYAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C)C2=CC=NN2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901323238 |

Source

|

| Record name | 5-(2,5-dimethylthiophen-3-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901323238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24819022 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

1006482-98-9 |

Source

|

| Record name | 5-(2,5-dimethylthiophen-3-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901323238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Fluoro-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B2912749.png)

![N-(3,5-dimethylphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2912755.png)

![{4-[(3-Chlorophenyl)methoxy]-2-methylphenyl}boronic acid](/img/structure/B2912757.png)

![6-[[4-(2,5-dimethylphenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2912762.png)

![7-methoxy-1-methyl-1,3a,4,9b-tetrahydro-3H-chromeno[4,3-c]isoxazol-9-yl methyl ether](/img/structure/B2912763.png)

![5-(2-Fluoropyridine-3-carbonyl)-5-azaspiro[3.5]nonan-8-one](/img/structure/B2912771.png)